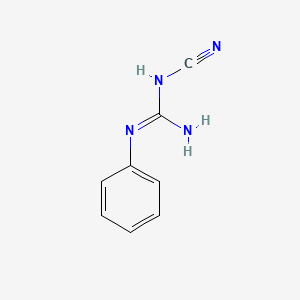

1-Cyano-2-phenylguanidine

Description

1-Cyano-2-phenylguanidine is a guanidine derivative characterized by a cyano (-CN) group and a phenyl ring attached to the guanidine core. These compounds are typically used in pharmaceutical synthesis, chemical intermediates, or research applications, emphasizing their role in medicinal chemistry and material science.

Properties

IUPAC Name |

1-cyano-2-phenylguanidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4/c9-6-11-8(10)12-7-4-2-1-3-5-7/h1-5H,(H3,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJYSROZOHXIMPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N=C(N)NC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80385165 | |

| Record name | 1-cyano-2-phenylguanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80385165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41410-39-3 | |

| Record name | 1-cyano-2-phenylguanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80385165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Critical Steps

The synthesis begins with protonation of aniline using hydrochloric acid, forming aniline hydrochloride. This intermediate reacts with cyanamide in aqueous solution, where the nucleophilic amine group of aniline attacks the electrophilic carbon in cyanamide. The reaction proceeds via a substitution mechanism, yielding a phenylguanidine intermediate. Subsequent neutralization with sodium carbonate or hydrogencarbonate precipitates the final product as a crystalline solid.

Critical Parameters:

-

pH Control: Maintaining a pH of 2.0–4.0 during cyanamide addition prevents side reactions such as hydrolysis of the cyano group.

-

Temperature: Optimal reaction temperatures range from 80–95°C for the initial stages, ensuring sufficient activation energy for bond formation without degrading sensitive functional groups.

Industrial-Scale Synthesis Protocols

Industrial processes prioritize scalability and cost-effectiveness. The following table summarizes conditions and outcomes from patented large-scale syntheses:

| Parameter | Example 1 | Example 3 | Example 4 |

|---|---|---|---|

| Aniline (mol) | 1.0 | 1.0 | 827 |

| HCl (32% w/w, mol) | 0.97 | 0.98 | 710 |

| Cyanamide (50% w/w, mol) | 1.1 | 1.1 | 905 |

| Alkali Reagent | Na₂CO₃ | NaHCO₃ | Na₂CO₃ |

| Reaction Temp. (°C) | 85 | 87 | 85–90 |

| Yield (%) | 92.7 | 94.5 | 94.3 |

| Product Form | Carbonate | Hydrogencarbonate | Carbonate |

Key Observations:

-

Sodium carbonate (Na₂CO₃) and sodium hydrogencarbonate (NaHCO₃) yield phenylguanidine carbonate and hydrogencarbonate, respectively. The choice of alkali reagent affects solubility and crystallization kinetics.

-

Higher cyanamide stoichiometry (1.1–1.5 equivalents) drives the reaction to completion, minimizing unreacted aniline.

Laboratory-Scale Optimization and Variants

Small-Batch Synthesis

A scaled-down adaptation of the industrial process involves:

-

Dissolving 93.1 g (1.0 mol) of aniline in 88.5 g (0.78 mol) of 32% HCl to achieve pH 2.0.

-

Adding 92.4 g (1.1 mol) of 50% cyanamide solution at 85°C over 1 hour, maintaining pH 2.4–2.7 with supplemental HCl.

-

Neutralizing with 63.6 g (0.6 mol) of Na₂CO₃ in water, yielding 163 g (92.7%) of phenylguanidine carbonate.

Challenges and Solutions:

-

Cyanamide Stability: Cyanamide decomposes at elevated temperatures; gradual addition mitigates exothermic side reactions.

-

Crystallization Control: Slow cooling (5°C/hr) enhances crystal size and purity, reducing occluded impurities.

Mechanistic Insights and Byproduct Analysis

Side Reactions and Mitigation

Spectroscopic Characterization

-

FT-IR: A sharp absorption at 2200 cm⁻¹ confirms the presence of the cyano group (-C≡N).

-

¹H NMR (D₂O): δ 7.3–7.5 (m, 5H, aromatic), δ 3.1 (s, 2H, NH₂), δ 2.8 (s, 1H, NH).

Comparative Analysis of Alkali Reagents

The selection of Na₂CO₃ vs. NaHCO₃ influences product morphology and yield:

| Reagent | pH During Neutralization | Product Solubility | Crystal Morphology |

|---|---|---|---|

| Na₂CO₃ | 8.5–9.0 | Low | Large, hexagonal |

| NaHCO₃ | 7.0–7.5 | Moderate | Small, irregular |

Sodium carbonate produces larger crystals due to slower precipitation kinetics, facilitating filtration and washing .

Chemical Reactions Analysis

Oxidation Reactions

The cyano group and guanidine moiety participate in oxidation under controlled conditions:

Example Reaction:

Substitution Reactions

The cyano group acts as a leaving group in nucleophilic substitutions:

Key Insight:

The phenyl group enhances electrophilic substitution at the para position when treated with halogens (e.g., Cl₂, Br₂) in the presence of Lewis acids like FeCl₃ .

Reduction Reactions

Reduction targets the cyano group:

Reaction Pathway:

Cyclization Reactions

Intramolecular cyclization forms heterocyclic systems:

| Conditions | Product | Catalyst | Yield |

|---|---|---|---|

| Cu(OAc)₂, 120°C | Triazolo[1,5-a]pyrimidine | Cu(II) | 50–60% |

| PCl₅, reflux | Imidazolinone derivatives | – | 40–45% |

Mechanism:

Cyano group reacts with adjacent amino groups to form fused rings, stabilized by aromatic π-systems .

Stability and Degradation

This compound degrades under:

-

Basic conditions (pH > 10): Hydrolysis to phenylurea and ammonia .

-

UV light: Photolytic cleavage of the C≡N bond, forming phenylguanidine and cyanate .

Comparative Reactivity

The table below contrasts reactivity with analogous guanidine derivatives:

| Compound | Cyano Reactivity | Guanidine Reactivity | Phenyl Reactivity |

|---|---|---|---|

| This compound | High (nucleophilic substitution) | Moderate (oxidation) | High (electrophilic substitution) |

| 1-Nitro-2-phenylguanidine | Low | High (reduction) | Moderate |

| 1-Methyl-2-phenylguanidine | – | Low | High |

Scientific Research Applications

Scientific Research Applications

1. Chemistry

1-Cyano-2-phenylguanidine serves as a crucial building block in synthesizing more complex guanidine derivatives and heterocyclic compounds. Its unique structure allows for the modification of the guanidine core, facilitating the development of new chemical entities with diverse functionalities.

2. Biology

The compound has been investigated for its potential as a DNA minor groove binder and kinase inhibitor . As a DNA binder, CPG can interact with the minor groove of DNA, influencing gene expression and replication processes. Its kinase inhibition properties suggest potential therapeutic applications in diseases where kinase activity is pivotal.

3. Medicine

Research has highlighted CPG's role as an α2-adrenoceptor antagonist , which may have implications for treating conditions such as hypertension and depression. Additionally, its anticancer properties have been explored, with studies indicating that CPG can inhibit the growth of various cancer cell lines in vitro.

4. Industry

In industrial applications, CPG is utilized as a precursor in the production of pharmaceuticals and agrochemicals. Its reactivity and ability to form stable complexes make it valuable in developing specialty chemicals.

Biological Activities

This compound exhibits several notable biological activities:

- Anticancer Properties : Preliminary studies suggest that CPG inhibits the proliferation of cancer cell lines, indicating its potential as an anticancer agent.

- Neuroprotective Effects : Initial research indicates that CPG may provide protective effects against neurodegenerative conditions; however, further studies are needed to elucidate these mechanisms.

- Kinase Inhibition : CPG has shown promise as a kinase inhibitor, which could be beneficial in treating diseases where kinases play a critical role.

Case Studies and Experimental Data

Several key studies have explored the biological activity of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Anticancer Activity | CPG demonstrated significant inhibition of tumor cell growth in vitro across multiple cancer lines. |

| Study 2 | Kinase Inhibition | Identified CPG as a potential inhibitor of specific kinases involved in cancer signaling pathways. |

| Study 3 | DNA Binding | Showed that CPG binds effectively to the minor groove of DNA, influencing transcriptional activity. |

Structure–Activity Relationship (SAR)

Research into the structure–activity relationship (SAR) of this compound indicates that modifications to its guanidine core or substituents on the phenyl group can significantly alter its biological activity. Variations in the cyano group or phenyl substituents can enhance binding affinity to target enzymes or receptors, improving efficacy against specific biological targets.

Mechanism of Action

The mechanism of action of 1-Cyano-2-phenylguanidine involves its interaction with molecular targets such as DNA and enzymes. As a DNA minor groove binder, it can stabilize or destabilize DNA structures, affecting gene expression and replication . As a kinase inhibitor, it interferes with enzyme activity, potentially modulating signaling pathways involved in cell growth and differentiation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-(4-Cyanophenyl)guanidine hydrochloride (CAS 4714-62-9)

- Structural Features: Contains a para-cyanophenyl substituent and a hydrochloride salt.

- Molecular Formula : C₈H₇ClN₄.

- Applications : Widely utilized as a reference standard in pharmaceutical impurity profiling (e.g., cimetidine-related impurities) .

- Safety : Requires handling under ISO 17034 quality standards, with precautions for skin and eye protection .

- Key Difference: The hydrochloride salt enhances solubility compared to the non-salt form of 1-Cyano-2-phenylguanidine.

Diphenylguanidine (CAS 102-06-7)

- Structural Features : Two phenyl groups attached to the guanidine core.

- Molecular Formula : C₁₃H₁₃N₃.

- Applications : Industrial intermediate in rubber vulcanization and organic synthesis .

- Safety : Classified as UN2811; hazardous upon prolonged exposure, requiring gloves and face shields .

- Key Difference: Lacks the cyano group, reducing electrophilic reactivity compared to this compound.

1-Cyano-2-(2-methylbutan-2-yl)guanidine (CAS 1113-10-6)

- Structural Features: Branched alkyl (2-methylbutan-2-yl) and cyano substituents.

- Safety: Limited hazard data; standard precautions for nitrile-containing compounds apply.

- Key Difference : Alkyl substituent increases hydrophobicity, altering solubility and bioavailability compared to aryl-substituted analogs .

2-[4-(Chloromethyl)thiazol-2-yl]guanidine (CAS 81152-53-6)

- Structural Features : Thiazole ring with a chloromethyl group.

- Molecular Formula : C₅H₆ClN₅S.

- Applications : Investigated for biological activity, possibly in antimicrobial agents .

- Safety : Requires first-aid measures for inhalation exposure, highlighting acute toxicity risks .

- Key Difference: Heterocyclic thiazole moiety introduces distinct electronic properties compared to phenyl-cyano derivatives.

Data Table: Comparative Analysis of Guanidine Derivatives

Biological Activity

1-Cyano-2-phenylguanidine (CPG) is a guanidine derivative with significant potential in various biological and medicinal applications. This article delves into its biological activities, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound has the molecular formula CHN and a molecular weight of approximately 174.20 g/mol. Its structure includes a cyano group (-C≡N) and a phenyl group (C₆H₅) attached to the guanidine core, which contributes to its biological activity and versatility in chemical synthesis.

Biological Activities

This compound exhibits several notable biological activities:

- Anticancer Properties : Research indicates that CPG shows promise in inhibiting the growth of various cancer cell lines in vitro, suggesting its potential as an anticancer agent.

- Neuroprotective Effects : Preliminary studies suggest that CPG may offer protective effects against neurodegenerative conditions, although further research is needed to elucidate these mechanisms.

- Kinase Inhibition : CPG has been identified as a potential kinase inhibitor, which could have implications for treating diseases where kinases play a critical role.

- DNA Binding : As a DNA minor groove binder, CPG can interact with DNA structures, influencing gene expression and replication processes.

The mechanism of action of this compound involves multiple pathways:

- Interaction with DNA : By binding to the minor groove of DNA, CPG can stabilize or destabilize DNA structures, which may affect transcriptional regulation and cellular replication processes.

- Enzyme Inhibition : CPG's structural features allow it to interact with various enzymes, potentially inhibiting their activity. This is particularly relevant in the context of kinase inhibition, where it may modulate signaling pathways critical for cancer progression.

Case Studies and Experimental Data

Several studies have explored the biological activity of this compound. Below are summarized findings from key research articles:

Structure–Activity Relationship (SAR)

Research into the structure–activity relationship (SAR) of this compound has indicated that modifications to the guanidine core or substituents on the phenyl group can significantly alter its biological activity. For instance, variations in the cyano group or phenyl substituents can enhance binding affinity to target enzymes or receptors, thus improving efficacy against specific biological targets .

Q & A

Q. What are the standard protocols for synthesizing and characterizing 1-Cyano-2-phenylguanidine?

Synthesis typically involves nucleophilic substitution or condensation reactions, such as reacting phenylcyanamide with guanidine derivatives under controlled pH and temperature. Characterization requires multi-modal analysis:

- NMR spectroscopy (¹H/¹³C) to confirm molecular structure and substituent positions.

- IR spectroscopy to identify functional groups (e.g., cyano stretching at ~2200 cm⁻¹).

- X-ray crystallography (using tools like SIR97 ) for resolving crystal packing and hydrogen-bonding networks.

- Elemental analysis to verify purity. Ensure experimental details are reproducible and align with guidelines for reporting new compounds .

Q. What analytical methods are recommended for quantifying impurities in this compound samples?

High-performance liquid chromatography (HPLC) with UV detection is preferred for separating and quantifying impurities. Use reference standards (e.g., EP/Ph. Eur. guidelines) to calibrate impurities like methylguanidine derivatives . For trace analysis, LC-MS/MS provides higher sensitivity, especially for detecting sulfoxide byproducts or degradation products. Validate methods using ICH Q2(R1) criteria (linearity, LOD/LOQ) .

Q. How can researchers efficiently review existing literature on this compound?

- Primary databases : SciFinder, Reaxys, and PubMed for peer-reviewed journals.

- Search terms : Combine "This compound" with keywords like "synthesis," "kinetics," or "crystal structure."

- Critical evaluation : Distinguish primary sources (experimental data) from secondary reviews. Prioritize studies with reproducible methodologies and clear spectral/data tables .

Advanced Research Questions

Q. How can contradictory data in solubility or reactivity studies of this compound be resolved?

Contradictions often arise from solvent polarity, temperature, or impurities. To address this:

- Replicate experiments under standardized conditions (e.g., IUPAC-recommended solvents).

- Perform controlled variable studies to isolate factors affecting solubility/reactivity.

- Use multivariate analysis (e.g., PCA) to identify outliers or confounding variables.

- Consult structural data (e.g., XRD) to assess whether polymorphic forms explain discrepancies .

Q. What computational tools are suitable for modeling the electronic properties of this compound?

Q. What experimental design strategies optimize the synthesis of this compound derivatives for structure-activity studies?

- Use Design of Experiments (DOE) to test reaction variables (e.g., catalyst loading, solvent polarity).

- Prioritize derivatives with substituents at the phenyl or guanidine moieties to probe electronic/steric effects.

- Include negative controls (e.g., unsubstituted guanidine) to benchmark activity .

Q. How should researchers design stability studies for this compound under varying thermal conditions?

- Conduct accelerated stability testing (ICH Q1A guidelines) at elevated temperatures (40–60°C) and humidity levels (75% RH).

- Monitor degradation via HPLC and FTIR. For mechanistic insights, use Arrhenius plots to extrapolate shelf-life .

Q. What techniques are effective for studying the reaction mechanisms of this compound in catalytic processes?

- Isotopic labeling (e.g., ¹⁵N or ²H) to track bond cleavage/formation.

- In-situ spectroscopy (Raman or NMR) to capture intermediates.

- Kinetic isotope effects (KIE) to distinguish between concerted and stepwise mechanisms .

Q. How can researchers assess the toxicity profile of this compound in preclinical models?

Q. What interdisciplinary approaches integrate this compound into materials science or medicinal chemistry?

- Coordination chemistry : Explore metal-complexation for catalytic or sensor applications.

- Drug design : Screen for kinase inhibition or antimicrobial activity via molecular docking and in vitro assays.

- Polymer science : Incorporate as a monomer in thermally stable polyguanidines .

Methodological Notes

- Data presentation : Follow Beilstein JOC standards—include raw data in appendices and processed data in main text .

- Reproducibility : Document experimental parameters (e.g., stirring rate, drying time) meticulously .

- Ethics : Adopt FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) when formulating questions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.